5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide
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Description
5-(benzyloxy)-4-oxo-N-(4-phenylbutan-2-yl)-4H-pyran-2-carboxamide is a chemical compound that has recently gained attention in scientific research. This compound is known for its potential applications in the field of medicine, specifically in the treatment of various diseases.
Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are 1,3,5-triazines used clinically due to their antitumor properties. HMM treats lung cancer, while 2 targets ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) , the hydroxylated metabolite of HMM, is another potent antitumor agent .
- 1,3,5-Triazines of general structure 4 exhibit aromatase inhibitory activity .
- The same general structure 5 shows antitumor activity in human cancer and murine leukemia cell lines .
- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist .
- Compound 9 also exhibits similar antagonist activity .
- Compounds of type 8 demonstrate potent activity against leukotriene C4 (LTC4), offering protection against HCl.ethanol-induced gastric lesions .
Antitumor Properties
Aromatase Inhibition
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor Antagonism
Leukotriene C4 Antagonism
Trypanosoma brucei Inhibition
properties
IUPAC Name |
4-oxo-N-(4-phenylbutan-2-yl)-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-17(12-13-18-8-4-2-5-9-18)24-23(26)21-14-20(25)22(16-28-21)27-15-19-10-6-3-7-11-19/h2-11,14,16-17H,12-13,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSFVNLLPXMODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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